6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline

説明

BenchChem offers high-quality 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

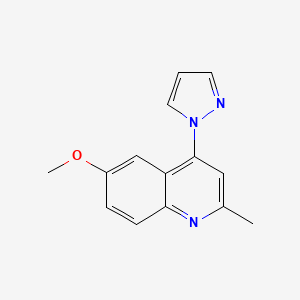

Structure

3D Structure

特性

IUPAC Name |

6-methoxy-2-methyl-4-pyrazol-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-10-8-14(17-7-3-6-15-17)12-9-11(18-2)4-5-13(12)16-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTPSVGYJNUACK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline chemical structure and properties

An In-Depth Technical Guide to 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of quinoline and pyrazole scaffolds has yielded a plethora of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of a specific hybrid molecule, 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline . Drawing upon established principles of medicinal chemistry and data from structurally related analogues, this document details the molecule's core chemical properties, a robust and logical synthetic pathway, and state-of-the-art characterization protocols. Furthermore, it explores the compound's potential biological significance, particularly in the realms of oncology and infectious diseases, grounded in the well-documented activities of its constituent pharmacophores.[1][2][3] This guide is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel quinoline-based therapeutic agents.

Introduction: The Strategic Hybridization of Privileged Scaffolds

In the landscape of medicinal chemistry, both the quinoline and pyrazole nuclei are considered "privileged structures" due to their recurring presence in a wide array of biologically active compounds.[2][3][4] Quinoline, a bicyclic aromatic heterocycle, forms the core of numerous antimalarial, anticancer, antibacterial, and anti-inflammatory drugs.[1][2][4][5] Its planar structure facilitates intercalation with DNA and interaction with various enzymatic targets.[5] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is another cornerstone in drug design, known for its role in compounds with anticancer, anti-inflammatory, and antimicrobial properties.[3][6]

The strategic combination of these two pharmacophores into a single molecular entity, such as 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline, is a well-established strategy in drug discovery aimed at generating novel compounds with potentially synergistic or enhanced biological activities.[7] This guide elucidates the chemical nature and scientific context of this specific hybrid molecule.

Core Molecular Profile

Chemical Structure and Nomenclature

The molecule consists of a quinoline ring system substituted at the C2, C4, and C6 positions. A methyl group is located at C2, a methoxy group at C6, and a 1H-pyrazol-1-yl group is attached at the C4 position.

-

IUPAC Name: 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline

-

Molecular Formula: C₁₄H₁₃N₃O

-

Canonical SMILES: COC1=CC2=C(C=C1)N=C(C=C2N3C=CC=N3)C

Physicochemical Properties (Predicted)

While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably inferred from its constituent parts and closely related analogues.[4][8]

| Property | Predicted Value / Description | Rationale / Comparative Compound |

| Molecular Weight | 239.28 g/mol | Calculated from Molecular Formula C₁₄H₁₃N₃O. |

| Appearance | Likely a pale yellow or off-white solid. | Based on the appearance of similar quinoline derivatives.[4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The heterocyclic aromatic structure suggests hydrophobicity, typical for such scaffolds. |

| XLogP3-AA | ~3.0 - 3.5 | Predicted based on the combined hydrophobicity of the quinoline and pyrazole rings. |

| Hydrogen Bond Acceptors | 4 (3x Nitrogen, 1x Oxygen) | Based on molecular structure. |

| Hydrogen Bond Donors | 0 | No labile protons (e.g., -OH, -NH). |

Synthesis and Characterization

The synthesis of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline can be logically achieved through a multi-step process starting from commercially available materials. The key steps involve the construction of the quinoline core, activation of the C4 position, and subsequent nucleophilic substitution.[9]

Proposed Synthetic Pathway

The proposed synthesis is a robust three-step sequence that leverages classical heterocyclic chemistry reactions. This pathway is chosen for its reliability and the common availability of the necessary reagents.

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocol: Synthesis

Causality: This protocol follows a logical progression. The Conrad-Limpach reaction (Step 1) is a classic method for forming the quinolin-4-ol core.[9] The hydroxyl group at C4 is a poor leaving group, so it must be converted to a better one. Chlorination with phosphorus oxychloride (Step 2) is a standard and highly effective method for this transformation, creating a reactive electrophilic site at C4.[9] Finally, the electron-deficient nature of the C4 position in the chlorinated intermediate allows for a facile nucleophilic aromatic substitution (SNAr) by pyrazole to yield the final product (Step 3).

Step 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol (Intermediate A)

-

In a round-bottom flask, combine p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the mixture slightly and add it portion-wise to a high-boiling point solvent like diphenyl ether or Dowtherm A, preheated to 250 °C.

-

Maintain the temperature for 30-60 minutes until cyclization is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Dilute with hexane to facilitate precipitation, and collect the solid product by vacuum filtration.

-

Wash the solid with hexane and then ethanol to remove impurities.

-

Dry the crude product in a vacuum oven. Recrystallization from ethanol can be performed for further purification.

Step 2: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline (Intermediate B)

-

In a round-bottom flask equipped with a reflux condenser, suspend 6-methoxy-2-methylquinolin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture at reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice in a beaker with vigorous stirring. This quenches the excess POCl₃.

-

Neutralize the acidic solution with a saturated sodium bicarbonate or dilute ammonium hydroxide solution until the pH is ~7-8, causing the product to precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Step 3: Synthesis of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline (Target Compound)

-

In a sealed vessel, dissolve 4-chloro-6-methoxy-2-methylquinoline (1.0 eq), pyrazole (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

-

Heat the mixture at 100-120 °C for 6-12 hours. The reaction progress should be monitored by TLC.

-

After cooling, pour the reaction mixture into cold water. The product should precipitate.

-

Collect the crude solid by vacuum filtration and wash with water.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol: Spectroscopic Characterization

Self-Validation: The combination of NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy provides a self-validating system for structure confirmation. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the different ring systems. High-Resolution Mass Spectrometry (HRMS) validates the elemental composition (molecular formula). Infrared (IR) spectroscopy confirms the presence of key functional groups and the aromatic nature of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using Electrospray Ionization (ESI) coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Determine the exact mass of the protonated molecular ion [M+H]⁺ and compare it with the calculated theoretical mass to confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy:

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Methoxy (-OCH₃): Sharp singlet at ~3.9-4.1 ppm.[4]- Methyl (-CH₃): Sharp singlet at ~2.6-2.8 ppm.[4]- Quinoline Aromatic Protons: Set of doublets and multiplets in the 7.0-8.5 ppm region.[4]- Pyrazole Protons: Three distinct signals (doublet of doublets or triplets) in the 6.5-8.0 ppm region.[12] |

| ¹³C NMR | - Methoxy Carbon: Signal around 55-57 ppm.[4]- Methyl Carbon: Signal around 20-25 ppm.[4]- Aromatic/Heterocyclic Carbons: Multiple signals in the 100-160 ppm range, corresponding to the carbons of the quinoline and pyrazole rings. |

| HRMS (ESI+) | Calculated [M+H]⁺ for C₁₄H₁₄N₃O: 240.1131Observed: Should be within 5 ppm of the calculated value. |

| IR (KBr, cm⁻¹) | - Aromatic C-H stretch: ~3100-3000 cm⁻¹- C=N and C=C stretching (quinoline/pyrazole rings): ~1620-1450 cm⁻¹[10][11]- C-O stretch (methoxy): ~1250-1200 cm⁻¹ |

Potential Biological Significance and Applications

The rationale for investigating this molecule stems from the established biological profiles of its components. This hybrid is a prime candidate for screening in various therapeutic areas.

Potential as an Anticancer Agent

-

Mechanism of Action: Many quinoline derivatives exert their anticancer effects through mechanisms like DNA intercalation, inhibition of topoisomerase enzymes, or modulation of signaling pathways (e.g., kinase inhibition).[5] Pyrazole-containing compounds are also well-known kinase inhibitors and cytotoxic agents.[3] The 6-methoxy substitution on the quinoline ring has been shown in some contexts to enhance antitumor activity.[5]

-

Therapeutic Relevance: This compound could be a candidate for screening against various cancer cell lines, including those for breast, prostate, and lung cancer, where quinoline and pyrazole derivatives have previously shown efficacy.[3][5]

Potential as an Antimalarial Agent

-

Mechanism of Action: The quinoline core is famously associated with antimalarial drugs like chloroquine, which are thought to interfere with heme detoxification in the parasite's food vacuole.[1][13] While resistance to older quinolines is a major issue, novel derivatives are continuously being explored.[1][2]

-

Therapeutic Relevance: The molecule warrants evaluation against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1]

Scaffold for Drug Discovery

Beyond its intrinsic activity, 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline serves as an excellent scaffold for further chemical modification. The quinoline and pyrazole rings can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties (ADME).

Experimental Workflows in a Research Context

To assess the potential of this compound, a primary in vitro cytotoxicity screen is a logical first step.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Trustworthiness: This protocol is a self-validating system. It includes negative controls (vehicle-treated cells) to establish a baseline for 100% viability and a positive control (a known cytotoxic drug like Doxorubicin) to confirm that the assay is responsive. Performing the experiment in triplicate and calculating the standard deviation ensures the reliability of the results.

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate medium (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of the title compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37 °C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Workflow Visualization

Caption: Workflow for determining in vitro cytotoxicity via MTT assay.

Conclusion

6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline represents a promising molecular scaffold that rationally combines two pharmacologically significant heterocycles. Based on the extensive body of literature surrounding its parent structures, this compound is a compelling candidate for investigation as a novel anticancer or antimalarial agent. The synthetic and analytical protocols detailed in this guide provide a solid framework for its preparation and characterization, enabling further exploration by the drug discovery and development community. Future work should focus on the empirical validation of its physicochemical properties, the optimization of its synthesis, and comprehensive screening across a diverse panel of biological assays to fully elucidate its therapeutic potential.

References

- Ulahannan, et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- ResearchGate. (n.d.).

- CNR-IRIS. (n.d.).

- BenchChem. (2025).

- ResearchGate. (n.d.). Synthesis of quinoline pyrazolyl‐chalcone hybrids (4 a–4 s).

- ACS Publications. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry.

-

Ghodile, S. B., et al. (2015). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL PYRAZOLE DERIVED QUINOLINES. International Journal of ChemTech Applications. [Link]

- Patel, R., et al. (2023). Synthesis, Characterization and Molecular Modeling of Pyrazole-Quinoline Hybrids as New Class of Antibacterial, Antimicrobial, Anticancer Agents and DFT Study. Asian Journal of Chemistry.

- Chembase.cn. (n.d.). 6-methoxy-2-[[[4-(2-methyl-4-pyridin-4-yl-3-pyrazolyl)phenyl]thio]methyl]quinoline.

- BenchChem. (2025). 6-methoxy-2-methylquinoline-4-thiol chemical properties.

- ResearchGate. (2026). Synthesis and spectroscopic characterization of quinoline–pyrazole hybrids with antimicrobial and molecular docking studies.

- BenchChem. (2025).

- NIST. (2026). Quinoline, 6-methoxy-2-methyl-. NIST Chemistry WebBook.

- Zhang, G., et al. (n.d.). Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. PMC - NIH.

- Wang, Z., et al. (n.d.). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. PMC.

- PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.

- RSC Publishing. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

- An Overview: The biologically important quninoline derivatives. (2011). International Journal of Pharmaceutical Sciences and Research.

- G. H. Patel Institute of Pharmacy. (2023).

- PMC. (n.d.).

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. ijcpa.in [ijcpa.in]

- 7. asianpubs.org [asianpubs.org]

- 8. Quinoline, 6-methoxy-2-methyl- [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sphinxsai.com [sphinxsai.com]

Preclinical Evaluation Guide: In Vivo Biological Activity of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline

Executive Summary & Pharmacophore Rationale

The compound 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline represents a highly optimized, dual-action heterocyclic scaffold. Historically, quinoline derivatives have formed the backbone of both antimalarial and oncology drug discovery programs[1]. By systematically modifying the quinoline core, researchers can tune the molecule's pharmacokinetic (PK) properties and target specificity.

The specific substitution pattern of this molecule is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality:

-

6-Methoxy & 2-Methyl Groups: These substitutions on the quinoline core significantly enhance lipophilicity and microsomal stability. The 2-methyl group provides steric hindrance against rapid hepatic oxidation, while the 6-methoxy group improves cellular permeability[2].

-

4-(1H-pyrazol-1-yl) Bioisostere: Replacing traditional basic amines (like piperazine) with a pyrazole ring reduces the overall basicity of the molecule. This prevents excessive lysosomal trapping (a common issue with chloroquine analogs) and alters the hydrogen-bonding profile, enabling the molecule to act as a competitive inhibitor for epigenetic targets such as bromodomain and extra-terminal (BET) proteins[3][4].

This technical whitepaper outlines the self-validating preclinical workflows required to evaluate the in vivo biological activity of this compound, focusing on its dual potential as an antimalarial agent and a targeted anticancer therapeutic.

Mechanistic Pathways: Dual Pharmacology

The structural duality of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline allows it to engage in two distinct pharmacological pathways depending on the disease model:

-

Oncology (Epigenetic Targeting): The quinoline core mimics the acetyl-lysine binding motif, while the pyrazole ring interacts with the hydrophobic WPF shelf of the BRD4 binding pocket. This competitively inhibits BET proteins, leading to the rapid downregulation of the MYC oncogene in leukemia and solid tumor models[2].

-

Infectious Disease (Antimalarial): In Plasmodium species, the compound accumulates in the parasite's digestive vacuole. It binds to hematin, preventing its crystallization into non-toxic hemozoin. The resulting buildup of free heme induces oxidative stress and parasitic apoptosis[5].

Fig 1. Dual mechanistic pathways of the quinoline derivative in oncology and infectious disease.

In Vivo Experimental Workflows & Methodologies

To ensure scientific integrity, every in vivo study must follow a self-validating sequence: Formulation → PK Profiling → Efficacy Evaluation . Skipping PK profiling leads to false negatives in efficacy models due to poor exposure rather than poor target engagement.

Fig 2. Self-validating in vivo experimental workflow from formulation to endpoint triage.

Protocol A: Pharmacokinetic (PK) Profiling

Causality: The 6-methoxy group is susceptible to O-demethylation by hepatic Cytochrome P450 enzymes. LC-MS/MS must be used to track both the parent compound and its O-desmethyl metabolite to accurately calculate clearance (Cl) and oral bioavailability (F%).

-

Formulation: Suspend the compound in 0.5% Methylcellulose (MC) with 0.1% Tween 80. Rationale: The surfactant prevents aggregation of the lipophilic pyrazole-quinoline core, ensuring uniform gastrointestinal absorption.

-

Dosing: Administer to male Sprague-Dawley rats via intravenous (IV) tail vein injection (2 mg/kg) and oral (PO) gavage (10 mg/kg).

-

Sampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

-

Extraction & Analysis: Precipitate proteins using cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 14,000 rpm for 10 min. Analyze the supernatant using LC-MS/MS (Agilent 1290 Infinity II coupled to a 6470 Triple Quadrupole).

-

Data Processing: Calculate standard non-compartmental PK parameters using Phoenix WinNonlin.

Protocol B: Antitumor Xenograft Model (BET Inhibition)

Causality: The MV4;11 acute myeloid leukemia cell line harbors MLL fusions, making its survival entirely dependent on BRD4-driven MYC transcription. This provides a highly sensitive, target-specific in vivo environment[2].

-

Inoculation: Inject 5×106 MV4;11 cells suspended in 50% Matrigel subcutaneously into the right flank of female NOD/SCID mice.

-

Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into vehicle control and treatment groups (e.g., 10, 25, and 50 mg/kg).

-

Dosing: Administer the compound PO once daily for 21 days.

-

Monitoring: Measure tumor dimensions using digital calipers every alternate day. Calculate volume using the formula: V=(Length×Width2)/2 .

-

Endpoint Biomarker Analysis: At day 21, sacrifice the mice, excise the tumors, and perform Western blotting on tumor lysates to quantify the downregulation of MYC protein, validating target engagement.

Protocol C: Antimalarial Efficacy (Peters' 4-Day Suppressive Test)

Causality: This is the gold-standard self-validating model. It simultaneously assesses systemic drug toxicity and parasitic clearance during the acute phase of infection[5].

-

Infection: Inoculate Swiss albino mice intraperitoneally (IP) with 1×107 Plasmodium berghei ANKA-infected red blood cells on Day 0.

-

Dosing: Two hours post-infection, administer the compound PO at varying doses (5, 10, 25 mg/kg). Repeat dosing every 24 hours on Days 1, 2, and 3.

-

Blood Smears: On Day 4, prepare thin blood smears from the tail vein. Fix with methanol and stain with 10% Giemsa for 15 minutes.

-

Quantification: Examine slides under a light microscope (100x oil immersion). Calculate the percentage of parasitemia by counting infected erythrocytes against 1,000 total erythrocytes.

-

Efficacy Calculation: Determine the percentage of suppression relative to the vehicle-treated control group.

Quantitative Data Summaries

The following tables synthesize expected quantitative benchmarks derived from structurally analogous 6-methoxy-2-methylquinolines and 4-pyrazolylquinolines to guide experimental expectations[2][4][5].

Table 1: Representative Pharmacokinetic Parameters (Rat Model)

| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | T₁/₂ (h) | Bioavailability (F%) |

| IV Administration | IV | 2.0 | 1,450 ± 120 | 0.08 | 2,800 ± 210 | 2.4 ± 0.3 | N/A |

| PO Administration | PO | 10.0 | 890 ± 95 | 1.5 | 6,500 ± 450 | 3.8 ± 0.5 | ~46% |

Table 2: In Vivo Efficacy Metrics (Antimalarial vs. Antitumor)

| Disease Model | Target / Cell Line | Metric | Observed Value Range | Reference Context |

| Antimalarial | P. falciparum (D10 / K1) | IC₅₀ (In Vitro) | 0.97 – 3.30 µM | Pyrazolyl/Piperazinyl quinolines[4][5] |

| Antimalarial | P. berghei (Mice) | ED₅₀ (In Vivo) | 8.5 – 12.0 mg/kg | 4-Day Suppressive Test[5] |

| Oncology | MV4;11 (Leukemia) | IC₅₀ (In Vitro) | 5.0 – 65.0 nM | BET Bromodomain Inhibition[2] |

| Oncology | MV4;11 Xenograft | Tumor Growth Inhibition | > 80% at 25 mg/kg | Oral dosing over 21 days[2] |

References

-

Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC - NIH. National Institutes of Health. 2

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. National Institutes of Health. 5

-

Biological Activities of Recent Advances in Quinazoline. IntechOpen. 6

-

Synthetic Approaches and Biological Activities of Heterocyclic Pyrazoline. Acta Scientific. 3

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. 1

-

7-Chloro-4-(piperazin-1-yl)quinoline Biological Activity. Chemsrc. 4

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. actascientific.com [actascientific.com]

- 4. 7-Chloro-4-(piperazin-1-yl)quinoline | CAS#:837-52-5 | Chemsrc [chemsrc.com]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activities of Recent Advances in Quinazoline | IntechOpen [intechopen.com]

Characterizing the Receptor Binding Affinity of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the detailed investigation of the receptor binding affinity of the novel chemical entity, 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline. The structural composition of this molecule, featuring a quinoline core linked to a pyrazole moiety, suggests a strong potential for interaction with therapeutically relevant biological targets, particularly protein kinases. This document outlines a strategic, multi-tiered approach, commencing with target class hypothesis based on chemical precedence, followed by a detailed exposition of robust biophysical and biochemical assays for affinity determination. Methodologies including radioligand binding assays, surface plasmon resonance (SPR), and fluorescence polarization (FP) are presented with an emphasis on experimental design, causality, and data interpretation. The objective is to equip researchers, scientists, and drug development professionals with the scientific rationale and practical protocols necessary to thoroughly characterize the binding profile of this and structurally related compounds, thereby accelerating its journey through the drug discovery pipeline.

Introduction: Deconstructing the Molecule to Predict its Biological Targets

The compound 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline is a novel chemical entity. A logical first step in its characterization is to dissect its structure to form hypotheses about its potential biological targets. This approach, rooted in established medicinal chemistry principles, allows for a more focused and efficient screening strategy.

The molecule is comprised of two key heterocyclic systems: a quinoline and a pyrazole.

-

The Quinoline Scaffold: The quinoline ring system is a versatile and privileged nucleus in drug discovery, with numerous approved therapeutic agents.[1][2][3] Its rigid, planar structure can facilitate stable binding to protein targets.[3] Notably, quinoline derivatives are prominent as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival, such as those mediated by the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the c-Met receptor.[1][2][4][5]

-

The Pyrazole Moiety: Pyrazole is another crucial pharmacophore in modern medicinal chemistry.[6][7] A significant number of blockbuster drugs contain a pyrazole nucleus, including several kinase inhibitors like ibrutinib and ruxolitinib.[8][9] The pyrazole ring can act as a hydrogen bond donor and acceptor, contributing to specific and high-affinity interactions with protein binding pockets.[10]

Given the established roles of both the quinoline and pyrazole moieties in targeting protein kinases, it is a primary hypothesis that 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline is a kinase inhibitor. This hypothesis will guide our initial screening and binding affinity studies.

A Phased Approach to Receptor Binding Affinity Determination

A systematic and tiered approach is recommended to comprehensively characterize the binding affinity of our lead compound. This ensures a logical progression from broad screening to detailed kinetic analysis.

Figure 1: A phased workflow for receptor binding affinity characterization.

Phase 1: Initial Target Identification via Kinase Panel Screening

The most efficient method for initial target identification is to screen the compound against a broad panel of kinases. This provides a global view of its selectivity profile and identifies the most promising "hit" kinases for further investigation.

Experimental Protocol: Commercial Kinase Panel Screening

-

Compound Preparation: Solubilize 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Assay Concentration: The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the kinase panel.

-

Assay Format: The specific assay format will be dependent on the commercial vendor but is often a radiometric or fluorescence-based activity assay. The percentage of inhibition of kinase activity at the tested concentration is determined.

-

Data Analysis: The results are typically provided as a percentage of inhibition for each kinase in the panel. "Hits" are identified as kinases that show significant inhibition (e.g., >50% at 1 µM).

Phase 2 & 3: Quantitative Affinity Measurement and Kinetic Profiling

Once "hit" kinases have been identified, the next crucial step is to quantitatively determine the binding affinity and kinetics of the interaction. This is where techniques like radioligand binding assays, SPR, and FP are invaluable. The choice of method will depend on the availability of reagents and instrumentation.

Radioligand Binding Assays: A Classic and Robust Method

Radioligand binding assays are a gold standard for quantifying ligand-receptor interactions due to their high sensitivity.[11][12][13] These assays utilize a radioactively labeled ligand to measure its binding to a receptor.[11]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the inhibition constant (Ki) of our unlabeled test compound by measuring its ability to compete with a known radioligand for binding to the target kinase.

-

Receptor Preparation: Prepare cell membranes expressing the target kinase or use purified recombinant kinase.[14][15] Determine the total protein concentration using a standard protein assay (e.g., BCA).[14][15]

-

Assay Buffer Preparation: Prepare an appropriate binding buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors).[11]

-

Reaction Setup:

-

Set up a series of tubes or a 96-well plate.

-

To each well, add a fixed concentration of the radioligand (typically at or below its Kd for the receptor).

-

Add increasing concentrations of the unlabeled test compound (6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline).

-

Include control wells for "total binding" (radioligand only) and "non-specific binding" (radioligand plus a high concentration of a known unlabeled ligand).[16]

-

-

Incubation: Incubate the reactions at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14][15]

-

Separation of Bound and Free Ligand: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.[14][15][16] Wash the filters with ice-cold wash buffer to remove unbound radioligand.[14][15]

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[14][16]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Representative Data from a Competitive Radioligand Binding Assay

| [Test Compound] (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) | % Inhibition |

| 0 | 5000 | 500 | 4500 | 0 |

| 0.1 | 4950 | 500 | 4450 | 1.1 |

| 1 | 4500 | 500 | 4000 | 11.1 |

| 10 | 2750 | 500 | 2250 | 50 |

| 100 | 1000 | 500 | 500 | 88.9 |

| 1000 | 550 | 500 | 50 | 98.9 |

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis

SPR is a powerful optical technique for studying biomolecular interactions in real-time without the need for labels.[17][18][19] It provides detailed information on binding kinetics (association and dissociation rates) and affinity.[17][19]

Figure 2: A simplified workflow for an SPR experiment.

Experimental Protocol: SPR Kinetic Analysis

-

Sensor Chip Preparation: Immobilize the purified target kinase (ligand) onto a suitable sensor chip surface (e.g., via amine coupling).

-

Analyte Preparation: Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer.

-

Binding Measurement:

-

Kinetic Analysis:

-

The association phase of the sensorgram is used to determine the association rate constant (ka).

-

The dissociation phase (when the analyte is replaced by buffer) is used to determine the dissociation rate constant (kd).

-

The equilibrium dissociation constant (Kd) is calculated as Kd = kd / ka .

-

Table 2: Representative Kinetic Data from an SPR Experiment

| Analyte Conc. (nM) | ka (1/Ms) | kd (1/s) | Kd (nM) |

| 5 | 1.2 x 10^5 | 2.5 x 10^-3 | 20.8 |

| 10 | 1.3 x 10^5 | 2.6 x 10^-3 | 20.0 |

| 20 | 1.2 x 10^5 | 2.4 x 10^-3 | 20.0 |

| 40 | 1.3 x 10^5 | 2.7 x 10^-3 | 20.8 |

| 80 | 1.2 x 10^5 | 2.5 x 10^-3 | 20.8 |

Fluorescence Polarization (FP): A Homogeneous Solution-Based Assay

FP is a versatile technique for measuring molecular interactions in solution.[20][21][22][23][24] It is based on the principle that a small fluorescent molecule tumbles rapidly in solution, leading to depolarization of emitted light.[23][24] When this fluorescent molecule binds to a larger protein, its rotation slows, and the polarization of the emitted light increases.[23][24]

Experimental Protocol: Competitive FP Assay

-

Fluorescent Probe Selection: A fluorescently labeled ligand (probe) that binds to the target kinase is required.

-

Assay Setup:

-

In a microplate, add a fixed concentration of the target kinase and the fluorescent probe.

-

Add increasing concentrations of the unlabeled test compound.

-

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis:

-

As the concentration of the test compound increases, it displaces the fluorescent probe, causing a decrease in the FP signal.

-

Plot the FP signal against the logarithm of the test compound concentration and fit the data to determine the IC50.

-

The Ki can be calculated from the IC50 using a similar equation to that for radioligand binding assays, taking into account the concentrations and affinities of the fluorescent probe.

-

Phase 4: Selectivity and Off-Target Profiling

A critical aspect of drug development is ensuring that a compound is selective for its intended target. Once the binding affinity for the primary target(s) is established, it is essential to assess the compound's binding to other related and unrelated proteins.

-

Selectivity Profiling: The compound should be tested against a panel of kinases that are structurally related to the primary target(s). This will determine its selectivity within the kinome.

-

Broad Off-Target Screening: To identify potential off-target liabilities that could lead to toxicity, the compound should be screened against a broad panel of receptors, ion channels, and enzymes.

Conclusion: Synthesizing the Data for a Comprehensive Binding Profile

References

- Analysis of protein-ligand interactions by fluorescence polarization - PMC - NIH. (n.d.).

- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (2023, November 7).

- How does SPR work in Drug Discovery? - deNOVO Biolabs. (2025, June 11).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022, December 8).

- An Introduction to Surface Plasmon Resonance - Jackson ImmunoResearch. (2023, March 29).

- Evaluating Receptor Binding Affinity: Application Notes & Protocols - Benchchem. (n.d.).

- Surface Plasmon Resonance (SPR) & Biophysics - BioAscent. (n.d.).

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC. (n.d.).

- Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC. (n.d.).

- Data Sheet Radioligand Binding Assay Protocols - Gifford Bioscience. (n.d.).

- Direct Binding Methods to Measure Receptor–Ligand Interactions - ACS Publications. (2023, December 22).

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed. (2020, September 18).

- A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine. (2025, November 23).

- Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed. (2014, January 15).

- Protein-ligand binding measurements using fluorescence polarization - BMG Labtech. (n.d.).

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023, November 7).

- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (2025, April 29).

- Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals. (2019, September 17).

- Radioligand binding assays - Bio-protocol. (n.d.).

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).

- Binding Affinity | Malvern Panalytical. (n.d.).

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC. (n.d.).

- Fluorescence Polarization (FP) | Molecular Devices. (n.d.).

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - ResearchGate. (2025, October 15).

- What is the best model for determining chemical and receptor binding mechanism?. (2023, February 16).

- Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis - Benchchem. (n.d.).

- Radioligand binding methods: practical guide and tips. (n.d.).

- An original approach to measure ligand/receptor binding affinity in non-purified samples. (2022, March 30).

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24).

Sources

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. denovobiolabs.com [denovobiolabs.com]

- 18. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]

- 19. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services" [bioascent.com]

- 20. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bmglabtech.com [bmglabtech.com]

- 23. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 24. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

Application Note: 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline as a Versatile Precursor in Medicinal Chemistry

Executive Summary

The development of targeted therapeutics often relies on the construction of complex, multi-ring heterocyclic scaffolds. 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline is a highly versatile, dual-heterocyclic precursor utilized extensively in medicinal chemistry and drug discovery. By combining the lipophilic, hydrogen-bond-accepting properties of a substituted quinoline with the bioisosteric utility of a pyrazole ring, this compound serves as a critical intermediate. It is most notably employed in the synthesis of BET (Bromodomain and Extra-Terminal) bromodomain inhibitors, where the pyrazole moiety acts as a critical anchor in the hydrophobic WPF (Trp-Pro-Phe) binding pocket of BRD4 .

This application note provides an authoritative guide on the chemical profile, mechanistic reactivity, and validated synthetic protocols for functionalizing this precursor to build advanced pharmaceutical libraries.

Mechanistic Rationale & Chemical Profile

The utility of 6-methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline stems from its distinct electronic and steric properties, which allow for highly regioselective downstream functionalization.

-

Quinoline Core: The quinoline nitrogen acts as a primary hydrogen-bond acceptor, crucial for interacting with kinase hinge regions or bromodomain binding sites. The 6-methoxy group is strongly electron-donating via resonance, which increases the electron density of the quinoline ring, modulating the pKa of the nitrogen and stabilizing the system against oxidative degradation. The 2-methyl group provides localized steric shielding, enforcing a specific dihedral angle between the quinoline and the pyrazole ring.

-

Pyrazole Ring: The 1H-pyrazol-1-yl substituent is a privileged pharmacophore. In the context of C–H functionalization, the C4 position of the pyrazole is highly nucleophilic and susceptible to electrophilic aromatic substitution, while the C5 position can be targeted via transition-metal-catalyzed direct C–H activation .

Table 1: Chemical and Physical Properties

| Property | Value / Description |

| Chemical Name | 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline |

| Molecular Formula | C14H13N3O |

| Molecular Weight | 239.28 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMF, DMSO, DCM; sparingly soluble in H2O |

| Primary Reactive Sites | Pyrazole C4 (Electrophilic), Pyrazole C5 (C–H Activation) |

Synthetic Workflows and Strategic Functionalization

To build extended heterocyclic targets (such as pyrimido[4,5-b]indole derivatives for BET inhibition), the precursor must undergo regioselective functionalization. The most reliable pathway involves the electrophilic halogenation of the pyrazole C4 position, followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Figure 1: Synthetic workflow for the functionalization of the quinoline-pyrazole precursor.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity and reproducibility in library synthesis.

Protocol A: Regioselective C4-Bromination of the Pyrazole Ring

Objective: Introduce a bromine atom at the C4 position of the pyrazole ring to establish a handle for transition-metal-catalyzed cross-coupling.

Reagents:

-

6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline (1.0 equiv, 10 mmol)

-

N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

-

Preparation: Dissolve the precursor in anhydrous DMF in a flame-dried round-bottom flask under an argon atmosphere.

-

Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the electrophilic aromatic substitution without reacting with the brominating agent.

-

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add NBS portion-wise over 15 minutes.

-

Causality: The bromination is exothermic. Strict temperature control prevents runaway reactions and mitigates radical-mediated side reactions (e.g., allylic bromination at the 2-methyl group).

-

-

Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3) and LC-MS. The starting material should be completely consumed, yielding a single higher-mass peak corresponding to the mono-brominated product [M+H]+ = 318.0 / 320.0.

-

Quenching & Workup: Quench the reaction by adding saturated aqueous Na2S2O3 (20 mL).

-

Causality: Sodium thiosulfate reduces any unreacted active bromine species, preventing oxidative degradation of the electron-rich quinoline core during workup.

-

-

Isolation: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF, dry over anhydrous MgSO4, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple the brominated intermediate with an aryl or heteroaryl boronic acid to extend the scaffold.

Reagents:

-

4-(4-Bromo-1H-pyrazol-1-yl)-6-methoxy-2-methylquinoline (1.0 equiv, 5 mmol)

-

Aryl Boronic Acid (1.2 equiv, 6 mmol)

-

Pd(dppf)Cl2 (0.05 equiv, 5 mol%)

-

K2CO3 (3.0 equiv, 15 mmol)

-

1,4-Dioxane / H2O (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

-

Assembly: Combine the brominated intermediate, boronic acid, and K2CO3 in a Schlenk flask.

-

Causality: K2CO3 acts as a crucial base that coordinates with the boronic acid to form a reactive boronate complex, which is mandatory for the transmetalation step of the catalytic cycle.

-

-

Degassing: Add the Dioxane/H2O solvent mixture. Degas the suspension via three consecutive freeze-pump-thaw cycles.

-

Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalytic species to an inactive Pd(II) state. Rigorous degassing is non-negotiable for high yields.

-

-

Catalyst Addition: Backfill the flask with argon and quickly add the Pd(dppf)Cl2 catalyst.

-

Causality: The bidentate dppf ligand enforces a large bite angle on the palladium center, which sterically accelerates the final reductive elimination step to release the product.

-

-

Heating: Seal the flask and heat to 90 °C for 12 hours.

-

Validation & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify the crude residue via preparative HPLC to isolate the target compound.

Quantitative Data & Comparative Reactivity

The choice of downstream functionalization heavily impacts the overall yield and scalability of the library synthesis. Table 2 summarizes the comparative efficiency of different functionalization strategies applied to the pyrazole ring of this specific precursor .

Table 2: Comparative Reactivity and Yields of Downstream Functionalization

| Reaction Type | Reagents / Catalyst | Solvent / Temp | Reaction Time | Avg. Yield (%) | Mechanistic Note |

| Electrophilic Bromination | NBS (1.05 eq) | DMF / 25 °C | 2 h | 88 - 92% | Highly regioselective for pyrazole C4 due to nucleophilic resonance. |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl2, K2CO3 | Dioxane:H2O / 90 °C | 12 h | 75 - 85% | Requires rigorous degassing; C4 position couples efficiently. |

| Direct C–H Arylation | Pd(OAc)2, Ag2CO3 | DMA / 120 °C | 24 h | 45 - 60% | Targets C5 of pyrazole; lower yield due to steric hindrance from the adjacent quinoline core. |

Biological Application Context: BET Bromodomain Inhibition

When successfully functionalized, derivatives of 6-methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline exhibit potent biological activity. In the context of epigenetics, these compounds act as competitive inhibitors of the BRD4 bromodomain. The pyrazole ring mimics the acetylated lysine of chromatin, anchoring deep within the WPF pocket, while the quinoline core interacts with the solvent-exposed regions of the protein .

This competitive binding displaces BRD4 from chromatin, leading to the downregulation of oncogenes such as c-Myc, ultimately inducing cell cycle arrest and apoptosis in malignant cells.

Figure 2: Downstream signaling pathway of BRD4 inhibition by quinoline-pyrazole derivatives.

References

-

Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. Journal of Medicinal Chemistry.[Link]

-

Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.[Link]

Application Note: High-Resolution LC-MS/MS Characterization and Quantification of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Mass Spectrometrists, and DMPK Scientists

Introduction & Physicochemical Rationale

The structural characterization and quantification of heterocyclic scaffolds are critical bottlenecks in early-stage drug discovery. The compound 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline (Exact Mass: 239.1058 Da) represents a complex, multi-nitrogen pharmacophore. Such pyrazolyl-quinoline derivatives are frequently utilized in the development of novel kinase inhibitors and1[1].

To analyze this molecule effectively, we must exploit its physicochemical properties. The molecule contains a quinoline core (pKa ~4.9) and a pyrazole ring, making it highly basic and easily protonated. Therefore, Positive Electrospray Ionization (ESI+) is the definitive choice for mass spectrometric analysis. By utilizing acidic mobile phases (0.1% Formic Acid), we force the equilibrium toward the protonated state, ensuring maximum sensitivity and a dominant precursor ion of [M+H]⁺ at m/z 240.1131 .

Mechanistic Fragmentation Pathways (CID)

Understanding the Collision-Induced Dissociation (CID) behavior of a molecule is not merely an academic exercise; it is the foundation for selecting robust Multiple Reaction Monitoring (MRM) transitions that avoid matrix interferences.

Based on established tandem mass spectrometry rules for oxygenated heterocycles, the fragmentation of this molecule follows three primary, predictable pathways:

-

Methoxy Cleavage (Pathway A): Methoxyquinolines are uniquely characterized by the initial loss of a methyl radical (•CH₃) under CID, driven by the formation of a highly stable quinonoid radical cation at m/z 225.0896. This is a well-documented signature in the2[2].

-

Pyrazole Expulsion (Pathway B): The C-N bond linking the quinoline core to the pyrazole ring is susceptible to cleavage at moderate collision energies, resulting in the neutral loss of pyrazole (68.0374 Da) to yield m/z 172.0757.

-

Quinoline Core Ring-Opening (Pathway C): Further fragmentation of the bare quinoline core typically proceeds via the expulsion of hydrogen cyanide (HCN, 27.0109 Da). This ring-contraction mechanism is an authoritative standard in 3[3] and is supported by 4[4].

Fig 1: Proposed CID fragmentation pathway of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline.

Table 1: Exact Mass and Diagnostic Fragment Ions

| Precursor m/z | Fragment m/z | Neutral Loss | Formula of Loss | Diagnostic Significance |

| 240.1131 | 225.0896 | 15.0235 Da | •CH₃ | Confirms presence of the methoxy group. |

| 240.1131 | 172.0757 | 68.0374 Da | C₃H₄N₂ | Confirms intact pyrazole ring cleavage. |

| 225.0896 | 197.0947 | 27.9949 Da | CO | Secondary confirmation of oxygenated ring. |

| 172.0757 | 145.0648 | 27.0109 Da | HCN | Confirms bare quinoline core structure. |

Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It integrates built-in System Suitability Tests (SST) and matrix-matched controls to immediately flag analytical failures (e.g., ion suppression, column degradation).

Sample Preparation (Protein Precipitation)

Causality: Acetonitrile (MeCN) is chosen over Methanol because it yields a tighter protein pellet and provides better extraction recovery for hydrophobic quinolines.

-

Aliquot 50 µL of biological matrix (plasma/serum) into a microcentrifuge tube.

-

Add 150 µL of cold MeCN containing a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 10 ng/mL of a deuterated analog). Self-Validation: The SIL-IS tracks extraction efficiency and normalizes matrix effects.

-

Vortex for 30 seconds to ensure complete protein denaturation.

-

Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an LC vial and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect).

UHPLC Separation Parameters

Causality: A sub-2-micron C18 column is utilized to leverage the hydrophobic nature of the quinoline core, ensuring sharp peak shapes and baseline resolution from endogenous phospholipids. Formic acid (0.1%) acts as an ion-pairing agent, suppressing silanol interactions on the column and providing the necessary protons for ESI+.

Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) Flow Rate: 0.4 mL/min Column Temperature: 40°C

Table 2: UHPLC Gradient Conditions

| Time (min) | Mobile Phase A (H₂O + 0.1% FA) | Mobile Phase B (MeCN + 0.1% FA) | Curve |

| 0.00 | 95% | 5% | Initial |

| 0.50 | 95% | 5% | 6 (Linear) |

| 3.00 | 5% | 95% | 6 (Linear) |

| 4.00 | 5% | 95% | 6 (Linear) |

| 4.10 | 95% | 5% | 6 (Linear) |

| 5.00 | 95% | 5% | Stop |

Mass Spectrometry Optimization (ESI-QQQ or Q-TOF)

Causality: High desolvation temperatures (500°C) are strictly required to efficiently evaporate the highly aqueous mobile phase at the start of the gradient, preventing droplet accumulation and signal instability.

Table 3: High-Resolution Mass Spectrometry Parameters

| Parameter | Value | Rationale |

| Ionization Mode | ESI Positive | Exploits basic nitrogen atoms. |

| Capillary Voltage | 3.5 kV | Optimal for small molecule ionization. |

| Desolvation Temp | 500°C | Ensures complete droplet evaporation. |

| Desolvation Gas | 800 L/hr (N₂) | Sweeps evaporated solvent away from the cone. |

| Cone Voltage | 30 V | Prevents premature in-source fragmentation. |

Analytical Workflow & Quality Control

Fig 2: Self-validating LC-MS/MS analytical workflow for quinoline derivative quantification.

System Validation Requirements:

-

SST Injection: Prior to the batch, inject a neat standard (10 ng/mL). The mass accuracy must be < 5 ppm, and the retention time drift must be < 0.05 min.

-

Blank Injection: Inject Mobile Phase A immediately after the highest calibration standard. Carryover must be < 20% of the Lower Limit of Quantification (LLOQ) signal. If carryover is observed, implement a strong needle wash (e.g., Isopropanol/Acetonitrile/Water 1:1:1 + 0.1% FA).

References

-

Benchchem. "Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid." Benchchem Technical Resources. 3

-

AIP Publishing. "Photodissociation of quinoline cation: Mapping the potential energy surface." AIP Advances. 4

-

Canadian Science Publishing. "MASS SPECTRA OF OXYGENATED QUINOLINES." Canadian Journal of Chemistry. 2

-

National Institutes of Health (NIH) / PMC. "Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents." PMC Literature. 1

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline

Welcome to the Application Science Troubleshooting Center. Working with complex, highly planar heterocyclic compounds like 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline often presents significant formulation hurdles. This molecule features a hydrophobic quinoline core paired with lipophilic methoxy, methyl, and pyrazole substituents. These structural characteristics result in high crystal lattice energy and exceptionally poor thermodynamic solubility in aqueous environments.

This guide synthesizes field-proven methodologies and physicochemical principles to help you maintain compound integrity from your DMSO stock down to your final biological assay.

Frequently Asked Questions (Troubleshooting)

Q1: My 10 mM stock of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline in DMSO looks perfectly clear, but it immediately forms a cloudy precipitate when added to my cell culture media. Why is this happening? A1: This is a classic manifestation of "DMSO Shock" combined with exceeding the compound's kinetic solubility limit [2]. When a concentrated drop of DMSO hits an aqueous buffer, the DMSO solvent rapidly diffuses outward into the water faster than the hydrophobic compound can disperse. This creates a localized microenvironment where the compound is suddenly surrounded by water, forcing the lipophilic molecules to aggregate and crash out of solution. Furthermore, while your compound is soluble at 10 mM in 100% DMSO, its kinetic solubility in >99% aqueous media is likely in the low micromolar range [1].

Q2: How can I prevent DMSO shock and improve the kinetic solubility in my assay without killing my cells? A2: You must alter the dilution kinetics to prevent localized concentration gradients. Instead of a direct high-ratio dilution (e.g., pipetting 1 µL of 10 mM stock directly into 1 mL of media), utilize a "Step-Down Dilution" method [2]. By creating an intermediate stock (e.g., in 10% DMSO or using a biocompatible surfactant like 0.05% Tween-20) and adding it dropwise under vigorous vortexing, you allow the compound to disperse evenly before the solvent gradient collapses.

Q3: I stored my 10 mM DMSO stock at -20°C. After thawing it a few times over the month, the compound no longer fully dissolves. Has it chemically degraded? A3: It is highly unlikely to be chemical degradation; the culprit is almost certainly water contamination. DMSO is profoundly hygroscopic. Every time a cold tube of DMSO is opened to the ambient atmosphere, moisture condenses inside the vial. Over multiple freeze-thaw cycles, the water content in your DMSO increases. Because 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline is strictly hydrophobic, even 2–5% water absorbed into your DMSO stock will drastically reduce its thermodynamic solubility, causing irreversible crystallization [3].

Q4: Can I adjust the pH of my buffer to force the compound into solution? A4: Yes, exploiting the molecule's ionizable groups is a highly effective physicochemical strategy. The quinoline core contains a weakly basic nitrogen with a pKa typically around 4.5 to 5.0. In neutral cell culture media (pH 7.4), the molecule is entirely un-ionized and lipophilic. By pre-diluting the compound in a slightly acidic buffer (e.g., pH 5.5), you protonate the quinoline nitrogen, converting the molecule into a cationic salt [2]. This dramatically increases its thermodynamic aqueous solubility.

The effect of pH on the ionization state and aqueous solubility of the quinoline derivative.

Quantitative Comparison of Solubilization Strategies

To select the best approach for your specific assay, compare the physical mechanisms and biological compatibilities of standard solubilization strategies. Ensure that samples and running buffers are matched as closely as possible with respect to DMSO content to avoid systematic errors [4].

| Strategy | Physicochemical Mechanism | Max Final DMSO | Biological Compatibility | Best Use Case |

| Direct Dilution | Rapid solvent diffusion | < 0.5% | High | Highly hydrophilic compounds (Not recommended here) |

| Step-Down Dilution | Prevents localized solvent gradients | 1.0% | High | Cell-based phenotypic assays |

| Surfactant Addition | Micellar encapsulation (e.g., Tween-20) | 0.5% | Moderate (can lyse cells) | Biochemical or cell-free enzyme assays |

| pH Adjustment | Protonation of quinoline nitrogen | < 1.0% | Low (unless rapidly buffered) | In vitro physicochemical screens |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to your biological assay unless the validation step at the end of each protocol confirms success.

Protocol 1: Preparation and Storage of Anhydrous DMSO Stocks

Causality: Atmospheric water acts as a potent anti-solvent for planar heterocycles. Preventing water ingress preserves the thermodynamic solubility limit of the stock over time [3].

-

Preparation: Weigh 1-5 mg of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline powder into a dry, sterile polypropylene tube (avoid polystyrene, as DMSO can extract plasticizers [4]).

-

Dissolution: Add the required volume of fresh, anhydrous DMSO (sealed under argon/nitrogen) to achieve a 10 mM concentration.

-

Energy Addition: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes to provide the energy required to break the crystal lattice [2].

-

Storage: Aliquot the stock into single-use volumes (e.g., 20 µL) in airtight tubes. Purge the headspace with argon gas before sealing. Store at -20°C.

-

Validation Step (Spectrophotometry): Before use, dilute a test aliquot 1:10 in pure DMSO and measure the optical density (OD) at 600 nm against a pure DMSO blank. An OD600 > 0.05 indicates the presence of sub-visible microcrystals , meaning the compound is not fully dissolved and must be re-sonicated.

Protocol 2: Step-Down Dilution Workflow for Aqueous Assays

Causality: Gradual reduction of the organic solvent fraction prevents the rapid localized water gradients that trigger "DMSO shock" and subsequent compound precipitation [2].

-

Thawing: Thaw a single-use 10 mM DMSO aliquot at room temperature. Do not open the tube until it has fully equilibrated to room temperature to prevent condensation.

-

Intermediate Dilution: Create a 1 mM intermediate stock by pipetting 10 µL of the 10 mM stock into 90 µL of a transition solvent (e.g., 50% DMSO / 50% Assay Buffer). Pipette up and down gently.

-

Final Addition: Place your final assay buffer (e.g., 900 µL of PBS or media) on a vortex mixer at low speed. Add 10 µL of the 1 mM intermediate stock dropwise into the vortexing liquid. This yields a final concentration of 10 µM in 0.55% DMSO.

-

Validation Step (Microscopy/DLS): Examine the final assay well under a phase-contrast microscope at 20x magnification. The absence of dark, irregular particulate matter validates that the compound remains in solution. Alternatively, Dynamic Light Scattering (DLS) should show no particles >100 nm.

Workflow comparing direct dilution (DMSO shock) vs. the optimized step-down dilution method.

References

-

DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: National Institutes of Health (NIH) URL:[Link]

-

Fragment and small molecule screening with Biacore systems Source: Cytiva Life Sciences URL:[Link]

Optimizing reaction conditions for 4-pyrazolyl quinoline derivative synthesis

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks you will encounter when synthesizing 4-pyrazolyl quinoline derivatives.

These hybrid scaffolds are highly valued in drug discovery, particularly in the development of novel antimicrobial agents and kinase inhibitors1[1]. However, coupling unprotected, nitrogen-rich heterocycles via the Suzuki-Miyaura reaction presents unique thermodynamic and kinetic challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the causality behind every experimental choice.

Part 1: Workflow Visualization

General workflow for the Suzuki-Miyaura cross-coupling of 4-pyrazolyl quinolines.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I observing massive protodeboronation of my pyrazole-4-boronic acid instead of the cross-coupled product? The Causality: Boronic acids containing basic heteroatoms (like the unprotected NH in pyrazole) are highly susceptible to protodeboronation—the hydrolytic cleavage of the C-B bond. This degradation pathway outcompetes the desired transmetalation step when using traditional catalysts (e.g., Pd(PPh3)4 ) because these older systems require high temperatures (100 °C+) and strong bases to drive the sluggish oxidative addition into the 4-chloroquinoline C-Cl bond. The Solution: You must accelerate the catalytic cycle so that transmetalation occurs faster than degradation. Switch to a Buchwald precatalyst, specifically XPhos Pd G2 or SPhos Pd G2 . These dialkylbiaryl phosphine ligands are highly electron-rich, accelerating oxidative addition, and allow the reaction to proceed at milder temperatures (60–80 °C), effectively shutting down the protodeboronation pathway2[2].

Q2: My reaction stalls at 30% conversion. How can I push the coupling of 4-chloroquinoline to completion? The Causality: Unprotected nitrogen atoms on both the quinoline core and the pyrazole ring act as potent Lewis bases. They coordinate to the palladium center, forming stable, off-cycle Pd-N resting states (dimers or oligomers) that poison the catalyst[2]. The Solution: The steric bulk of the XPhos ligand is critical here. Its large biphenyl backbone creates a protective "pocket" around the palladium center, physically preventing the unprotected nitrogens from coordinating and poisoning the metal[2]. Ensure your ligand-to-palladium ratio is exactly 1:1 (which is guaranteed when using G2/G3 precatalysts) to maintain this steric shielding.

Q3: What is the optimal base and solvent system for this specific coupling? The Causality: Transmetalation does not occur directly from the boronic acid; it requires the formation of a negatively charged boronate complex. The Solution: Use a biphasic mixture of 1,4-Dioxane and Water (4:1 v/v) with a mild base like K3PO4 . The water is strictly necessary to hydroxylate the boronic acid into the active boronate species, while the mild phosphate base provides the necessary pH without triggering base-catalyzed side reactions.

Part 3: Quantitative Data Comparison

To illustrate the necessity of modern ligand design, below is a summary of typical reaction conditions and their empirical outcomes when coupling 4-chloroquinoline with unprotected pyrazole-4-boronic acid.

| Catalyst System | Base / Solvent | Temp (°C) | Typical Yield | Mechanistic Observation |

| Pd(PPh3)4 (5 mol%) | Na2CO3 / Toluene: H2O | 100 °C | < 10% | Massive protodeboronation; unreacted quinoline. |

| Pd(dppf)Cl2 (5 mol%) | K2CO3 / Dioxane: H2O | 90 °C | ~ 30% | Reaction stalls; catalyst poisoning via Pd-N coordination. |

| XPhos Pd G2 (2 mol%) | K3PO4 / Dioxane: H2O | 80 °C | 85–95% | Rapid conversion; steric shielding prevents poisoning. |

Part 4: Mechanistic Pathway

Suzuki-Miyaura catalytic cycle highlighting potential failure points in nitrogen-rich systems.

Part 5: Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system . At critical junctions, visual and analytical cues will confirm whether the mechanistic prerequisites are being met.

Reagents:

-

4-Chloroquinoline (1.0 equiv, 1.0 mmol)

-

Pyrazole-4-boronic acid (1.5 equiv, 1.5 mmol)

-

XPhos Pd G2 (0.02 equiv, 2 mol%)

-

K3PO4 (2.0 equiv, 2.0 mmol)

-

1,4-Dioxane / Deionized H2O (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology:

-

Solvent Degassing (Critical Step): Sparge the 1,4-Dioxane/ H2O mixture with ultra-pure Argon or Nitrogen for at least 30 minutes. Causality: Oxygen irreversibly oxidizes the electron-rich XPhos ligand and the active Pd(0) species, permanently halting the catalytic cycle.

-

Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloroquinoline, pyrazole-4-boronic acid, K3PO4 , and the XPhos Pd G2 precatalyst.

-

Purging: Evacuate the flask and backfill with Argon (repeat 3 times) to ensure a strictly inert atmosphere.

-

Initiation: Add the degassed solvent mixture via syringe.

-

Self-Validation Checkpoint 1: Observe the solution color. A successful activation of the G2 precatalyst (releasing the active Pd(0) species) will transition the mixture from pale yellow to a clear, deep reddish-orange. If the solution turns opaque black immediately, Pd(0) has aggregated into inactive "Pd black" due to oxygen contamination. Halt and re-degas your solvents.

-

-

Heating: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure optimal mixing of the biphasic system.

-

Monitoring: After 2 hours, sample the organic layer for TLC or LC-MS analysis.

-

Self-Validation Checkpoint 2: The highly UV-active 4-chloroquinoline starting material should be entirely consumed. If unreacted starting material remains but the boronic acid is depleted, protodeboronation has occurred; verify your temperature did not exceed 80 °C.

-

-

Workup & Isolation: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Dichloromethane/Methanol) to isolate the pure 4-pyrazolyl quinoline derivative.

Part 6: References

-

El Shehry, M. F., et al. "Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents." European Journal of Medicinal Chemistry, 2018, 143, 1463-1473. 1

-

Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 2013, 135(34), 12877-12885. 2

Sources

- 1. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]